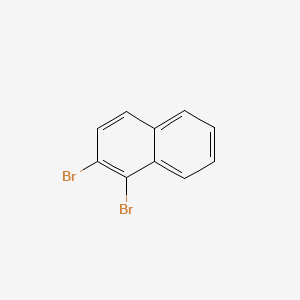

1,2-Dibromonaphthalene

Vue d'ensemble

Description

1,2-Dibromonaphthalene is a halogenated organic compound . Its molecular formula is C10H6Br2 .

Molecular Structure Analysis

The molecular structure of 1,2-Dibromonaphthalene consists of a naphthalene core with bromine atoms attached at the 1 and 2 positions . The molecular weight is 285.96 g/mol .Physical And Chemical Properties Analysis

1,2-Dibromonaphthalene has a molecular weight of 285.96 g/mol . It has a density of 1.8±0.1 g/cm3 . The boiling point is 341.7±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.2±3.0 kJ/mol . The flash point is 186.6±19.6 °C . The index of refraction is 1.688 . The molar refractivity is 59.5±0.3 cm3 .Applications De Recherche Scientifique

Synthesis of Bromonaphthalene Derivatives

1,2-Dibromonaphthalene is used in the synthesis of bromonaphthalene derivatives. These derivatives are important in various chemical reactions and have been used in the development of new synthetic routes .

Photoinduced Electron Transfer Acceleration

In a study, it was found that linking a naphthalenebisimide (NBI) unit to [Ru (bpy) 3] 2+ on the naphthyl core of 1,2-Dibromonaphthalene increased the rate of photoinduced Ru-to-NBI electron transfer by 1000-fold . This has potential applications in molecular electronics and solar energy conversion .

Synthesis of 1,3-Dibromonaphthalene

1,2-Dibromonaphthalene is used in the synthesis of 1,3-dibromonaphthalene, a compound that has attracted interest for the synthesis of natural products with biological properties .

Influence on Regioselectivity of Dibromination

The structure of 1,2-Dibromonaphthalene influences the regioselectivity of the dibromination of naphthalene. This has been investigated using different structured solids .

Preparation of 2,6-Dibromonaphthalene Tetracarboxylic Dianhydride

1,2-Dibromonaphthalene is used in the preparation of 2,6-dibromonaphthalene tetracarboxylic dianhydride, a key intermediate in the synthesis of certain dyads .

Generation of α′-Bromo-1,2-Naphthoquinodimethane

1,2-Dibromonaphthalene is used in the generation of α′-bromo-1,2-naphthoquinodimethane, a compound used in Diels-Alder reactions for new phenanthrene synthesis .

Safety and Hazards

1,2-Dibromonaphthalene may cause skin corrosion or irritation and serious eye damage or eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mécanisme D'action

Target of Action

1,2-Dibromonaphthalene is a brominated derivative of naphthalene Brominated derivatives of naphthalene have been noted for their importance in the industrial and laboratory preparation of various derivatives of naphthalenes, such as hydroxy, amine, ether, nitrile, alkyl, organic acid, and organometallic derivatives .

Mode of Action

It’s known that brominated naphthalenes can participate in electrophilic substitution reactions, which are effective ways of producing valuable industrial materials . In a study, it was found that the reaction of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines led to the formation of products that could effectively and selectively detect Hg2+ and Ni2+ ions .

Biochemical Pathways

Metabolites, including small molecules such as lipids, sugars, nucleotides, and amino acids, are known to play significant roles in major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (tca) cycle, and the pentose phosphate pathway .

Pharmacokinetics

The molecular formula of 1,2-dibromonaphthalene is c10h6br2, with an average mass of 285963 Da and a monoisotopic mass of 283883606 Da . These properties could influence its pharmacokinetic behavior.

Result of Action

Brominated derivatives of naphthalene have been noted for their importance as triplet excitation acceptors with useful phosphorescence properties .

Action Environment

The action of 1,2-Dibromonaphthalene can be influenced by environmental factors. For instance, the regioselectivity of the dibromination of naphthalene using bromine at room temperature has been found to be influenced by the structure of solids. More acidic amorphous catalysts and an acidic clay give rapid reactions and lead to a large preponderance of 1,4-dibromonaphthalene over the 1,5-dibromo compound .

Propriétés

IUPAC Name |

1,2-dibromonaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZAUMUFTXCDBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953243 | |

| Record name | 1,2-Dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromonaphthalene | |

CAS RN |

31153-27-2, 5438-13-1 | |

| Record name | Naphthalene, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031153272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16623 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

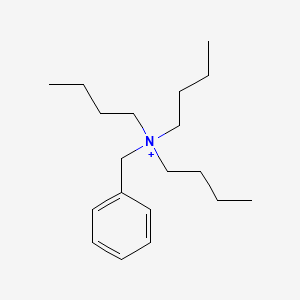

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3416009.png)